molecular formula C6H12O6 B583995 D-[2-13C]tagatose CAS No. 478506-44-4

D-[2-13C]tagatose

Cat. No.: B583995
CAS No.: 478506-44-4
M. Wt: 181.148
InChI Key: LKDRXBCSQODPBY-PTQBSOBMSA-N
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Description

D-[2-13C]tagatose is a rare sugar, specifically a ketohexose, which is an isotopically labeled form of D-tagatose. The compound is labeled with carbon-13 at the second carbon position. D-tagatose itself is a naturally occurring monosaccharide with a sweetness similar to sucrose but with significantly fewer calories. It is found in small quantities in dairy products such as cheese, yogurt, and milk .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-[2-13C]tagatose can be synthesized through various methods, including chemical and enzymatic routes. One common method involves the isomerization of D-[2-13C]galactose using L-arabinose isomerase. The reaction typically occurs under mild conditions, with the enzyme catalyzing the conversion at temperatures around 30-60°C and a pH range of 6-8 .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their efficiency and environmental friendliness. The use of whole cells or isolated enzymes as catalysts allows for high yields with minimal by-products. The process generally involves the fermentation of D-[2-13C]galactose using genetically engineered microorganisms that express L-arabinose isomerase .

Chemical Reactions Analysis

Types of Reactions

D-[2-13C]tagatose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: D-[2-13C]tagatonic acid

    Reduction: D-[2-13C]tagitol

    Isomerization: D-[2-13C]fructose

Scientific Research Applications

D-[2-13C]tagatose has a wide range of applications in scientific research:

Mechanism of Action

D-[2-13C]tagatose exerts its effects primarily through its metabolism in the body. It is incompletely absorbed in the small intestine, with only 15-20% being absorbed. The majority of the ingested compound is fermented in the colon by indigenous microflora, resulting in the production of short-chain fatty acids. These fatty acids are absorbed and metabolized, contributing to the compound’s low caloric content .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isotopic labeling, which makes it an invaluable tool in metabolic studies. The carbon-13 label allows researchers to trace the metabolic pathways and understand the fate of the compound in biological systems, providing insights that are not possible with non-labeled sugars .

Properties

IUPAC Name

(3S,4S,5R)-2-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-OFGVUKJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]([13C](O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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